molecular formula C13H10BrF B7967745 3-Bromo-4'-fluoro-3'-methylbiphenyl

3-Bromo-4'-fluoro-3'-methylbiphenyl

Cat. No.: B7967745
M. Wt: 265.12 g/mol
InChI Key: PKPNODSRNHDDOO-UHFFFAOYSA-N
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Description

3-Bromo-4’-fluoro-3’-methylbiphenyl: is an organic compound with the molecular formula C13H10BrF . It is a biphenyl derivative, characterized by the presence of bromine, fluorine, and methyl substituents on the biphenyl scaffold. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’-fluoro-3’-methylbiphenyl typically involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4’-fluoro-3’-methylbiphenyl can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’-fluoro-3’-methylbiphenyl undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Products include azido or thiol-substituted biphenyl derivatives.

    Oxidation: The major product is 3-Bromo-4’-fluoro-3’-methylbenzoic acid.

    Reduction: The major products are debrominated or defluorinated biphenyl derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-4’-fluoro-3’-methylbiphenyl is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules through further functionalization.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its biphenyl structure is a common motif in many biologically active compounds.

Industry: In the industrial sector, 3-Bromo-4’-fluoro-3’-methylbiphenyl is used in the manufacture of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 3-Bromo-4’-fluoro-3’-methylbiphenyl depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electronic effects of the bromine, fluorine, and methyl substituents. These substituents influence the compound’s nucleophilicity and electrophilicity, thereby affecting its reactivity in various chemical reactions.

Comparison with Similar Compounds

  • 3-Bromo-4-fluorobenzotrifluoride
  • 4-Bromo-3-fluorobenzonitrile
  • 3-Bromo-4’-fluoro-3’-methylbiphenyl

Comparison: Compared to similar compounds, 3-Bromo-4’-fluoro-3’-methylbiphenyl is unique due to the presence of both bromine and fluorine atoms on the biphenyl scaffold. This combination of substituents imparts distinct electronic properties, making it more versatile in various chemical reactions. The methyl group also adds steric hindrance, which can influence the compound’s reactivity and selectivity in certain reactions.

Properties

IUPAC Name

4-(3-bromophenyl)-1-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPNODSRNHDDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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